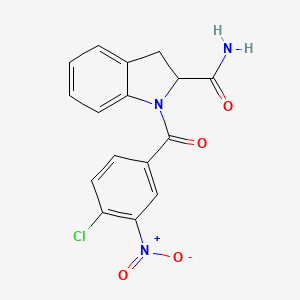
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a 4-chloro-3-nitrobenzoyl group attached to the indoline core, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzoyl chloride, undergoes nitration to introduce the nitro group at the 3-position.
Coupling Reaction: The nitrated product is then coupled with indoline-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The indoline core can be oxidized to form indole derivatives under specific conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents like potassium permanganate. Major products formed from these reactions include amino derivatives, substituted indolines, and oxidized indole compounds.
Applications De Recherche Scientifique
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and enzymes, to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzyme activity by binding to the active site or by forming covalent bonds with amino acid residues. These interactions can disrupt cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide can be compared with other indoline derivatives, such as:
1-(4-Bromo-3-nitrobenzoyl)indoline-2-carboxamide: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
1-(4-Methyl-3-nitrobenzoyl)indoline-2-carboxamide: Contains a methyl group, which can influence its lipophilicity and pharmacokinetic properties.
1-(4-Fluoro-3-nitrobenzoyl)indoline-2-carboxamide: The presence of a fluoro group can enhance its metabolic stability and binding affinity to certain targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-chloro-3-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-11-6-5-10(8-13(11)20(23)24)16(22)19-12-4-2-1-3-9(12)7-14(19)15(18)21/h1-6,8,14H,7H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKBUXRTGDPELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













